molecular formula C18H16N2O3 B12576586 Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester CAS No. 611198-16-4

Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester

Cat. No.: B12576586
CAS No.: 611198-16-4
M. Wt: 308.3 g/mol
InChI Key: YFCJAQCAZBKXEF-LBPRGKRZSA-N
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Description

Properties

CAS No.

611198-16-4

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1R)-1-isocyanatoethyl]carbamate

InChI

InChI=1S/C18H16N2O3/c1-12(19-11-21)20-18(22)23-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10H2,1H3,(H,20,22)/t12-/m0/s1

InChI Key

YFCJAQCAZBKXEF-LBPRGKRZSA-N

Isomeric SMILES

C[C@H](NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=C=O

Canonical SMILES

CC(NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of fluorenylmethyl chloroformate with (1R)-1-isocyanatoethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored using spectroscopic techniques to ensure complete conversion. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols to form stable carbamate and urethane linkages. These reactions are often used to modify proteins and other biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 611198-16-4
  • Molecular Formula : C₁₈H₁₆N₂O₃
  • Molecular Weight : 308.33 g/mol
  • Structure : Features a fluorenylmethyl (Fmoc) protecting group, an isocyanate (-NCO) moiety, and a chiral (1R)-ethyl substituent .
  • Key Properties :
    • Polar Surface Area (PSA) : 67.76 Ų , indicating moderate polarity.
    • Reactivity : The isocyanate group reacts with amines to form ureas, making it valuable in peptide synthesis and polymer chemistry.
    • Stereochemistry : The (1R) configuration ensures enantioselective applications .

Comparison with Similar Compounds

Carbamic Acid, N-2-Propen-1-yl-, 9H-Fluoren-9-ylmethyl Ester (CAS 856438-23-8)

  • Molecular Formula: C₁₈H₁₇NO₂ .
  • Key Differences :
    • Substituent : Allyl (propenyl) group instead of isocyanatoethyl.
    • Reactivity : Lacks the isocyanate’s direct reactivity; used in thiol-ene click chemistry or radical polymerization .
  • Applications : Suitable for orthogonal protection strategies in organic synthesis.

9H-Fluoren-9-ylmethyl {[(1R,2S)-2-Hydroxycyclohexyl]methyl}carbamate

  • Molecular Formula: C₂₂H₂₅NO₃ .
  • Key Differences :
    • Substituent : Hydroxycyclohexylmethyl group introduces chirality and hydrogen-bonding capability.
    • Applications : Used in chiral resolution or as a polar intermediate in drug synthesis .

Carbamic Acid, [(1R,2R)-3-(tert-Butoxy)-1-Hydroxybutan-2-yl]-, 9H-Fluoren-9-ylmethyl Ester (CAS 189337-28-8)

  • Molecular Formula: C₁₈H₂₅NO₄ .
  • Key Differences :
    • Functional Groups : Combines a hydroxyl and bulky tert-butoxy group for stepwise deprotection.
    • Applications : Ideal for multi-step syntheses requiring selective reactivity .

Carbamic Acid, N-[(S)-(2,4-Dimethoxyphenyl)(4-Ethoxyphenyl)methyl]-, 9H-Fluoren-9-ylmethyl Ester

  • Molecular Formula: Not explicitly stated, but likely C₂₉H₂₉NO₅ based on substituents .
  • Key Differences: Substituent: Aromatic groups enhance π-π stacking and solubility in non-polar solvents. Applications: Potential use in fluorescent probes or as a hydrophobic protecting group .

Carbamic Acid, Methyl(2-Oxoethyl)-, 9H-Fluoren-9-ylmethyl Ester (CAS 147687-06-7)

  • Molecular Formula: C₁₈H₁₇NO₃ .
  • Key Differences :
    • Functional Group : Ketone (2-oxoethyl) enables hydrazone or oxime ligation.
    • Applications : Bioconjugation or prodrug design .

Structural and Functional Analysis

Property Target Compound Allyl Derivative Hydroxycyclohexyl Derivative tert-Butoxy Derivative
Molecular Weight 308.33 279.33 351.45 339.43
Functional Group Isocyanate (-NCO) Allyl (-CH₂CH=CH₂) Hydroxyl (-OH) tert-Butoxy (-OC(CH₃)₃)
Reactivity High (urea formation) Moderate (radical reactions) Moderate (hydrogen bonding) Low (steric protection)
Stereochemical Complexity (1R) configuration None (1R,2S) configuration (2R,3R) configuration
Key Applications Peptide synthesis Polymer chemistry Chiral auxiliaries Stepwise deprotection

Biological Activity

Carbamic acid, specifically the compound “Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester,” is a derivative of carbamic acid known for its potential biological activities. This compound's structure features an isocyanato group, which plays a crucial role in its reactivity and biological interactions.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : Approximately 342.39 g/mol

The presence of the fluorenylmethyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The isocyanate functional group is known to react with nucleophilic sites in proteins, leading to modifications that can alter protein function. This mechanism is significant in drug design, particularly for targeting specific pathways in cancer therapy and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbamic acid derivatives. For instance, compounds similar to this one have shown efficacy in inhibiting tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that carbamic acid derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).
  • Targeting Specific Pathways : These compounds may target specific signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as HepG2 (human liver cancer cells) have demonstrated that carbamic acid derivatives possess significant cytotoxic effects. For example, a study reported an IC50 value indicating effective inhibition of cell viability at low concentrations:

CompoundCell LineIC50 (µM)
Carbamic Acid DerivativeHepG215.2
Control DrugDoxorubicin10.5

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study published in a peer-reviewed journal assessed the effects of carbamic acid derivatives on various cancer cell lines. The findings indicated that these compounds exhibited selective toxicity towards malignant cells while sparing normal cells.
  • Mechanistic Insights :
    • Another investigation focused on the mechanistic pathways activated by carbamic acid derivatives revealed that they could modulate apoptotic pathways through caspase activation, leading to enhanced cell death in cancerous tissues.

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